3-Hydroxy Simvastatin Acid Sodium Salt is a sodium salt derivative of 3-Hydroxy Simvastatin Acid, a member of the statin class of medications. Statins are primarily utilized to manage hyperlipidemia and reduce the risk of cardiovascular diseases by inhibiting cholesterol synthesis. This compound is particularly noted for its role in lowering levels of low-density lipoprotein cholesterol and total cholesterol in the bloodstream.
3-Hydroxy Simvastatin Acid Sodium Salt is synthesized from simvastatin, which itself is derived from a fermentation product of Aspergillus terreus. The sodium salt form enhances its solubility and bioavailability, making it suitable for various pharmaceutical applications.
This compound falls under several categories:
The synthesis of 3-Hydroxy Simvastatin Acid Sodium Salt typically involves the following steps:
The molecular formula for 3-Hydroxy Simvastatin Acid Sodium Salt is with a molecular weight of approximately 474.56 g/mol.
3-Hydroxy Simvastatin Acid Sodium Salt participates in several key reactions:
The inhibition mechanism involves competitive binding at the active site of HMG-CoA reductase, effectively reducing the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis.
The mechanism through which 3-Hydroxy Simvastatin Acid Sodium Salt operates involves:
Clinical studies have shown that statins like simvastatin can lead to significant reductions in low-density lipoprotein cholesterol levels by up to 50% when administered at therapeutic doses.
3-Hydroxy Simvastatin Acid Sodium Salt has several important applications:
3''-Hydroxy Simvastatin Acid Sodium Salt (C25H39NaO7, MW 474.56 g/mol) is the active metabolite of simvastatin, distinguished by a hydroxyl group at the 3'' position of its 2,2-dimethylbutyrate side chain and an open-ring hydroxy acid form. Its IUPAC name is sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(3-hydroxy-2,2-dimethylbutanoyl)oxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate [4] [5]. This compound carries CAS numbers 101314-97-0 (sodium salt) and 126313-98-2 (racemic form) and is pharmaceutically designated as Simvastatin Impurity A Sodium Salt [5] [9] [10]. The sodium salt conversion enhances aqueous solubility, critical for in vitro studies [5].
NMR spectroscopy reveals the compound’s stereochemistry and functional groups:
Mass spectrometry shows a monoisotopic mass of 474.2593 m/z ([M]+) and characteristic fragments at m/z 441.2 ([M−H2O−Na]+) and m/z 319.1 (degraded decalin moiety) [4] [5]. IR spectroscopy identifies hydroxyl stretches (3400–3450 cm−1), ester carbonyl (1735 cm−1), and carboxylate (1610 cm−1) [5].
Table 1: Key Spectral Signatures
Technique | Key Peaks | Structural Assignment |
---|---|---|
1H NMR | δ 3.40 ppm (multiplet) | 3''-CH−OH group |
13C NMR | δ 182.1 ppm | Carboxylate carbon (C25) |
MS | 474.2593 m/z | [M]+ (monoisotopic) |
IR | 1610 cm−1 | Carboxylate asymmetric stretch |
The stereochemistry (6R,1'S,3'R) is confirmed by NOESY correlations between H-8 and H-2'' [4].
Compared to simvastatin lactone (MW 418.57 g/mol), the 3''-hydroxy acid sodium salt exhibits:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: